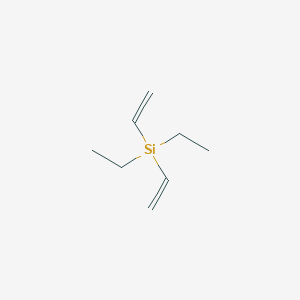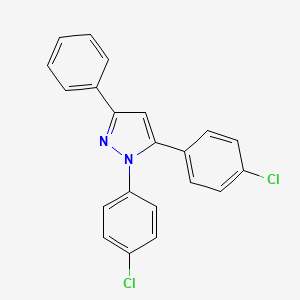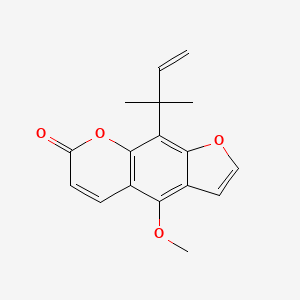
Furopinnarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furopinnarin is a coumarin derivative isolated from the roots of Ruta pinnata . It is one of the two new coumarins identified from this plant, the other being pinnarin . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furopinnarin can be synthesized through various organic synthesis techniques. One common method involves the use of column chromatography filled with silica gel, Sephadex LH-20, and MCI, followed by semi-preparative high-performance liquid chromatography (HPLC) . The reaction conditions typically involve the use of solvents like chloroform, methanol, and acetone, and the process may include steps like recrystallization and lyophilization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, primarily from the roots of Ruta pinnata. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents to extract the desired compounds. The extract is then purified using techniques like column chromatography and HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
Furopinnarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Furopinnarin is used as a precursor in the synthesis of other coumarin derivatives.
Medicine: this compound’s biological activities, including its antioxidant and anti-inflammatory properties, are being explored for therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of furopinnarin involves its interaction with specific molecular targets and pathways. It inhibits the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism . By inhibiting this enzyme, this compound helps in reducing blood glucose levels, making it a potential therapeutic agent for managing diabetes. The molecular pathways involved include the inhibition of glucose absorption in the intestines and modulation of insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Furopinnarin is compared with other coumarin derivatives such as umbelliferone, psoralen, and nodakenetin . While all these compounds share a common coumarin backbone, this compound is unique due to its specific structural features and biological activities. For instance:
Umbelliferone: Known for its antioxidant properties.
Psoralen: Used in phototherapy for skin disorders.
Nodakenetin: Exhibits anti-inflammatory and anticancer activities.
This compound stands out due to its potent α-glucosidase inhibitory activity, making it a promising candidate for diabetes treatment .
Eigenschaften
CAS-Nummer |
23531-95-5 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-methoxy-9-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-5-17(2,3)13-15-11(8-9-20-15)14(19-4)10-6-7-12(18)21-16(10)13/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
ZPLVEUIOSKJIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



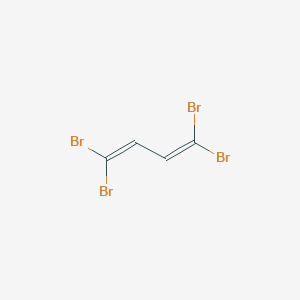
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
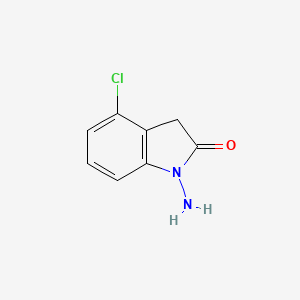
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
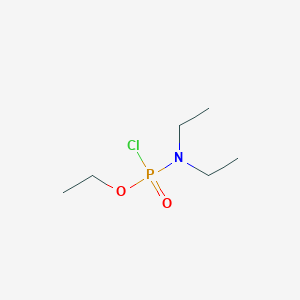
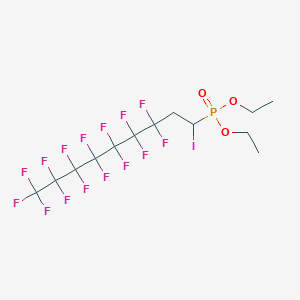
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
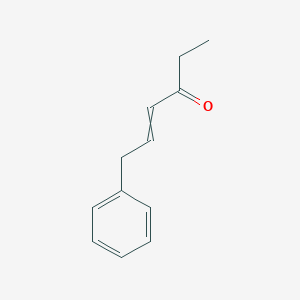
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
